molecular formula C10H19NaO3 B1264779 Sodium 5-hydroxydecanoate CAS No. 71186-53-3

Sodium 5-hydroxydecanoate

Cat. No.: B1264779
CAS No.: 71186-53-3
M. Wt: 210.25 g/mol
InChI Key: YNAGNECWEKMWRM-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Sodium 5-hydroxydecanoate plays a significant role in biochemical reactions by inhibiting mitochondrial KATP channels. This inhibition affects the mitochondrial membrane potential and ATP production. This compound interacts with various enzymes and proteins, including acyl-CoA synthetase and potassium channels. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in hypoxic human pulmonary artery smooth muscle cells, this compound inhibits proliferation by blocking mitochondrial KATP channels . Additionally, it affects ATP-depleted renal epithelial cells by increasing cytotoxicity and apoptosis through superoxide-dependent mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a mitochondrial KATP channel inhibitor. By blocking these channels, this compound prevents the efflux of potassium ions, thereby maintaining the mitochondrial membrane potential. This action leads to the inhibition of ATP production and affects various cellular processes. This compound also interacts with other biomolecules, such as Na+/K±ATPase, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under desiccated conditions and can be stored for up to 12 months at -20°C . Long-term exposure to this compound in in vitro studies has shown increased cytotoxicity and apoptosis in ATP-depleted cells . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving paclitaxel-induced neurotoxicity, this compound exhibited neuroprotective effects at specific dosages . At higher doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which plays a role in the activation of fatty acids for subsequent metabolic processes . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is a substrate for mitochondrial outer membrane acyl-CoA synthetase, which facilitates its transport into mitochondria . This localization is crucial for its function as a mitochondrial KATP channel inhibitor.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on KATP channels. This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . The mitochondrial localization is essential for its role in modulating mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxydecanoic acid sodium typically involves the hydroxylation of decanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods: In industrial settings, the production of 5-hydroxydecanoic acid sodium may involve large-scale hydroxylation reactors and continuous neutralization processes to ensure consistent quality and yield. The compound is then purified through crystallization and drying processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxydecanoic acid sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxydecanoic acid sodium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Hydroxydecanoic acid sodium is unique due to its specific action on potassium channels and its enhanced solubility in water compared to its parent compound. This makes it particularly useful in biological and medical research where aqueous solubility is essential .

Properties

IUPAC Name

sodium;5-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGNECWEKMWRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017457
Record name 5-Hydroxydecanoic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71186-53-3
Record name 5-Hydroxydecanoic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Sodium 5-hydroxydecanoate?

A1: this compound acts as an antagonist of ATP-sensitive potassium (KATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does blocking KATP channels with 5-HD impact the heart during ischemia?

A2: KATP channels open during ischemia when ATP levels fall. By blocking these channels, 5-HD prevents potassium efflux, potentially influencing action potential duration, cellular excitability, and ultimately impacting the extent of ischemic damage. [, , , ]

Q3: Is this compound considered a selective KATP channel blocker?

A3: While 5-HD effectively blocks KATP channels, research suggests it might have some selectivity towards mitochondrial KATP channels over those located on the cell surface (sarcolemmal). [, , , , , , , , , , ]

Q4: Does this compound directly affect cardiac contractility?

A4: Studies indicate that 5-HD, at concentrations typically used to block KATP channels, does not directly impact cardiac contractile force. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H19NaO3, and its molecular weight is 214.26 g/mol.

Q6: Is there information available on the spectroscopic characteristics of 5-HD?

A6: The provided research papers do not delve into detailed spectroscopic analyses of 5-HD.

Q7: How is this compound used to study ischemic preconditioning?

A7: Ischemic preconditioning is a phenomenon where brief episodes of ischemia protect the heart from subsequent, more prolonged ischemic insults. Researchers use 5-HD to investigate whether the opening of KATP channels is essential for this protective effect. If 5-HD abolishes the benefits of preconditioning, it suggests a critical role for KATP channels. [, , , , , , , , ]

Q8: Has this compound been used to explore the role of KATP channels in the cardioprotective effects of other agents?

A8: Yes, 5-HD has been used to investigate whether the cardioprotective effects of various drugs, including volatile anesthetics like isoflurane and pharmacological agents like geranylgeranylacetone, are mediated by KATP channel opening. [, ]

Q9: Is this compound being developed as a therapeutic drug?

A10: this compound is primarily a research tool. Its use in clinical settings is limited due to its potential for off-target effects and the availability of more selective KATP channel modulators. []

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